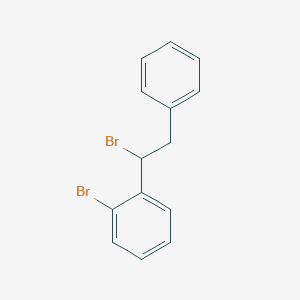

2,2'-Dibromo-1,2-diphenylethane

Description

2,2'-Dibromo-1,2-diphenylethane (CAS 13440-24-9) is a vicinal dibromide featuring two bromine atoms on adjacent carbons within a diphenylethane backbone. Its molecular formula is C₁₄H₁₂Br₂, with a molecular weight of 356.06 g/mol. The compound exhibits stereoisomerism, existing as enantiopure (D or L) or meso forms depending on synthesis conditions .

Properties

Molecular Formula |

C14H12Br2 |

|---|---|

Molecular Weight |

340.05 g/mol |

IUPAC Name |

1-bromo-2-(1-bromo-2-phenylethyl)benzene |

InChI |

InChI=1S/C14H12Br2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14H,10H2 |

InChI Key |

JJFRVCBLRIZQIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2Br)Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in electrophilic addition reactions, making it valuable for creating complex molecules.

- Synthesis of Trans-1,2-Diphenyl-Ethene : 2,2'-Dibromo-1,2-diphenylethane can be utilized to produce trans-1,2-diphenyl-ethene under ambient conditions using specific reagents such as sodium .

Electrochemical Studies

This compound is frequently employed in electrochemical research to study dehalogenation reactions. The electrochemical behavior of 2,2'-dibromo-1,2-diphenylethane has been investigated to understand the mechanisms of halogen removal under various conditions.

- Dehalogenation Mechanism : The compound undergoes electrochemical dehalogenation in solvents like acetonitrile, providing insights into its reactivity and potential applications in environmental chemistry .

Material Science

In material science, 2,2'-dibromo-1,2-diphenylethane is used to develop materials with specific optical and electronic properties. Its ability to form distinct stereoisomers allows researchers to tailor materials for desired functionalities.

- Optoelectronic Applications : Research indicates that this compound can be used in the preparation of polymers and other materials that exhibit unique optical characteristics .

The biological properties of 2,2'-dibromo-1,2-diphenylethane have garnered attention for potential applications in medicinal chemistry.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

- It has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Cytotoxicity and Anticancer Research

In vitro studies indicate that 2,2'-dibromo-1,2-diphenylethane induces apoptosis in cancer cell lines. This property makes it a candidate for further investigation as a chemotherapeutic agent.

- Mechanism of Action : The cytotoxic effects are believed to involve disruption of mitochondrial function and activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

A study published in a reputable journal evaluated the antimicrobial efficacy of 2,2'-dibromo-1,2-diphenylethane against several pathogens. The findings indicated significant inhibition zones compared to standard antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. Results showed that it effectively reduced cell viability and induced apoptosis through specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

a) 1,2-Difluoro-1,2-diphenylethane

- Structure : Fluorine replaces bromine at vicinal positions.

- Synthesis : Prepared via bromofluorination of cis-stilbene, yielding threo-1-bromo-2-fluoro-1,2-diphenylethane as a precursor .

- Conformational Analysis : Erythro and threo diastereomers show distinct solid-state conformations, with ab initio calculations revealing differences in π-σ* interactions compared to brominated analogs .

- Applications : Oxidized to 2,3-difluorosuccinic acids for ester/amide derivatives in material science .

b) 1,2-Dichloro-1,2-diphenylethane

- Reactivity : Similar anti-elimination propensity but lower leaving-group ability compared to bromine, leading to slower dehydrohalogenation kinetics.

- Thermal Stability : Higher thermal stability than brominated analogs due to stronger C-Cl bonds.

Non-Halogenated Derivatives

a) 1,2-Diphenylethane (Bibenzyl, CAS 103-29-7)

- Structure : Parent hydrocarbon lacking halogens (C₁₄H₁₄, MW 182.27 g/mol).

- Thermal Decomposition : Pyrolyzes at 350–425°C to form toluene, trans-stilbene, and diphenylmethane via radical intermediates .

- Comparison : The absence of bromine eliminates elimination reactivity but enhances stability under thermal conditions .

b) 1,2-Diamino-1,2-diphenylethane

- Bond Geometry: Shorter Cα–Cα′ bond lengths (1.48 Å) compared to brominated analogs (1.54 Å), attributed to reduced steric repulsion between amino groups .

- Applications : Used in asymmetric catalysis and chiral ligand synthesis.

Pharmacologically Active Derivatives

a) SPA ((-)-1-Dimethylamino-1,2-diphenylethane)

- Structure: Dimethylamino group replaces one bromine.

Stereochemical Variants

a) Meso-1,2-Dibromo-1,2-diphenylethane

- Synthesis : Bromination of cis-stilbene yields the meso isomer exclusively via stereospecific syn addition .

- Melting Point : Distinctively higher (mp ~240°C) compared to racemic mixtures (mp ~120°C), aiding in purification .

b) Racemic 1,2-Dibromo-1,2-diphenylethane

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Stereochemical Comparison

Preparation Methods

Reaction Mechanism

The bromination of trans-stilbene proceeds via electrophilic addition across the carbon-carbon double bond. Bromine (Br₂) undergoes heterolytic cleavage to generate a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion (Br⁻) in a stereospecific anti-addition fashion. This mechanism ensures the formation of the meso diastereomer due to the planar symmetry of the intermediate.

Experimental Protocol

Reagents :

-

trans-Stilbene (E-1,2-diphenylethene)

-

Bromine (Br₂) in dichloromethane (CH₂Cl₂)

-

Cyclohexene (for quenching excess Br₂)

Procedure :

-

Dissolve trans-stilbene in CH₂Cl₂ at room temperature.

-

Add Br₂ dropwise under stirring, observing the gradual disappearance of Br₂’s red color.

-

After 30 minutes, add cyclohexene to neutralize residual Br₂, forming soluble 1,2-dibromocyclohexane.

-

Filter the precipitated product and wash with cold CH₂Cl₂ to remove unreacted starting material.

-

Air-dry the product and characterize via melting point analysis, TLC, and ¹H NMR.

Key Data :

| Parameter | Value/Observation | Source |

|---|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) | |

| Reaction Time | 30 minutes | |

| Workup | Cyclohexene quenching | |

| Yield | High (quantitative) | |

| Stereochemical Outcome | meso-1,2-dibromo derivative |

Green Chemistry Approach Using HBr and H₂O₂

Reaction Mechanism

This method avoids hazardous Br₂ by generating bromine in situ via oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂):

The resulting Br₂ adds to trans-stilbene through the same anti-addition pathway as the traditional method.

Experimental Protocol

Reagents :

-

trans-Stilbene

-

48% Hydrobromic acid (HBr)

-

30% Hydrogen peroxide (H₂O₂)

-

Ethanol (C₂H₅OH)

Procedure :

-

Dissolve trans-stilbene in ethanol and heat to 50°C.

-

Add HBr dropwise, followed by H₂O₂, maintaining vigorous stirring.

-

Continue stirring until the solution turns cloudy, indicating precipitation.

-

Cool to room temperature, filter, and wash with cold ethanol.

-

Dry under vacuum and analyze purity via melting point and IR spectroscopy.

Key Data :

| Parameter | Value/Observation | Source |

|---|---|---|

| Solvent | Ethanol | |

| Reaction Temperature | 50°C | |

| Bromine Source | HBr/H₂O₂ | |

| Yield | Moderate (60–70%) | |

| Stereochemical Outcome | meso-1,2-dibromo derivative |

Stereochemical Considerations

Diastereomer Formation

The anti-addition mechanism dictates that bromination of E-stilbene exclusively yields the meso isomer (Figure 1). In contrast, using Z-stilbene would produce a racemic mixture of enantiomers due to the absence of a plane of symmetry.

Analytical Confirmation

-

Melting Point : The meso isomer melts at 235–241°C, distinct from racemic forms.

-

¹H NMR : The meso compound exhibits a singlet for equivalent benzylic protons, while racemic mixtures show splitting.

Comparative Analysis of Methods

| Criterion | Traditional Method | Green Method |

|---|---|---|

| Safety | High risk (handling Br₂) | Safer (HBr/H₂O₂) |

| Yield | 85–95% | 60–70% |

| Environmental Impact | Toxic waste (Br₂ residues) | Minimal hazardous byproducts |

| Stereoselectivity | >99% meso | >99% meso |

Q & A

Q. How is meso-1,2-dibromo-1,2-diphenylethane synthesized from trans-stilbene, and how is the yield optimized?

- Methodological Answer : The synthesis involves bromination of trans-stilbene using pyridinium tribromide (PTB) in acetic acid under gentle heating. After reaction completion, cooling precipitates the product, which is purified via vacuum filtration and washed with ice-cold methanol. Theoretical yield is calculated by identifying the limiting reagent (typically trans-stilbene) and multiplying its moles by the product's molecular weight (e.g., 3.74 g theoretical yield from 2.0 g trans-stilbene). Percent yield is determined by dividing the actual mass obtained by the theoretical mass .

Q. Why does bromination of trans-stilbene exclusively yield the meso-dibromide isomer?

- Methodological Answer : The reaction proceeds via a stereospecific bromonium ion intermediate. Anti-addition of bromine to the double bond in trans-stilbene results in a planar transition state, favoring the meso isomer due to symmetry. Racemic mixtures are disfavored due to steric and electronic constraints in the reaction pathway .

Q. How are melting point and spectroscopic data used to confirm the identity of meso-1,2-dibromo-1,2-diphenylethane?

- Methodological Answer : The melting point (literature: 241°C) is a primary identifier. NMR analysis (e.g., H and C) reveals diagnostic peaks: two equivalent bromine atoms in the meso isomer produce a singlet for the central CHBr protons. X-ray crystallography can further confirm the anti-conformation of phenyl groups .

Q. What purification techniques are effective for isolating meso-1,2-dibromo-1,2-diphenylethane?

- Methodological Answer : Recrystallization using ethanol (4 mL per gram of crude product) removes impurities. Vacuum filtration followed by ice-cold methanol washing ensures high purity. Monitoring via thin-layer chromatography (TLC) with UV visualization validates purity .

Advanced Research Questions

Q. How does the stereochemistry of the starting material influence E2 elimination products?

- Methodological Answer : Treatment of meso-1,2-dibromo-1,2-diphenylethane with a strong base (e.g., NaOEt) induces E2 elimination, yielding exclusively (E)-1-bromo-1,2-diphenylethene due to anti-periplanar geometry requirements. Enantiopure dibromides produce (Z)-alkenes, as demonstrated by NMR and mass spectrometry .

Q. What mechanistic insights explain the dyotropic racemization of enantiopure dibromides in non-polar solvents?

- Methodological Answer : In benzene at 80°C, enantiopure d- or l-dibromides undergo a six-electron dyotropic rearrangement via a pericyclic transition state, racemizing without forming the meso isomer. Chiral HPLC and kinetic analysis (rate constants derived from H NMR decay) confirm stereospecificity .

Q. How does electrochemical reduction of meso-dibromide yield trans-stilbene selectively?

Q. Can enzymatic desymmetrization be applied to derivatives of 1,2-diphenylethane?

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 240–241°C (dec) | |

| Theoretical Yield (2.0 g substrate) | 3.74 g | |

| % Yield (Purified) | ~86% (typical) | |

| Major E2 Product | (E)-1-bromo-1,2-diphenylethene |

Q. Table 2: Advanced Reaction Pathways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.